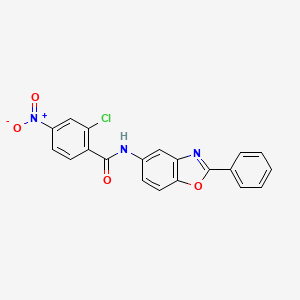![molecular formula C19H27FN2O B5970914 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970914.png)
7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one, also known as AG-041R or Ro 64-1056, is a chemical compound that belongs to the spirocyclic piperidine class of drugs. It was first synthesized in 1995 by Hoffmann-La Roche, a Swiss multinational pharmaceutical company. AG-041R has been studied extensively for its potential use as a therapeutic agent for various neurological disorders.
作用机制
7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one acts as a partial agonist at the dopamine D3 receptor and a full agonist at the serotonin 5-HT1A receptor. It also has moderate affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor. The exact mechanism of action of 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is thought to modulate the activity of these receptors in a way that can improve cognitive function and reduce symptoms of certain neurological disorders.
Biochemical and Physiological Effects:
7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one has been shown to increase dopamine and serotonin release in the brain, which can improve cognitive function and reduce symptoms of certain neurological disorders. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
实验室实验的优点和局限性
7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in lab experiments, including its high affinity for the dopamine D3 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, its moderate affinity for other receptors can make it difficult to isolate the effects of 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one on specific receptors. Additionally, its complex synthesis method and high cost can make it difficult to obtain in large quantities for research purposes.
未来方向
There are several potential future directions for research on 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease. Another area of interest is its potential use as a tool for studying the role of the dopamine D3 receptor and the serotonin 5-HT1A receptor in neurological disorders. Finally, further research is needed to fully understand the mechanism of action of 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one and its potential for use in other neurological disorders.
合成方法
The synthesis of 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 4-fluorobenzylamine and isobutyraldehyde to form the intermediate 4-fluorobenzyl-2-methyl-2-propyl-1,3-dioxolane. This intermediate is then reacted with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to form the final product, 7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one.
科学研究应用
7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the dopamine D3 receptor and the serotonin 5-HT1A receptor, both of which are implicated in the pathophysiology of these disorders.
属性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-2-(2-methylpropyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c1-15(2)12-21-11-9-19(14-21)8-3-10-22(18(19)23)13-16-4-6-17(20)7-5-16/h4-7,15H,3,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGCAVXUDBDOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC2(C1)CCCN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B5970833.png)

![1-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970851.png)
![2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5970861.png)
![(3R*,4R*)-1-(2-naphthylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5970873.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5970882.png)
![7-(2-hydroxyethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5970889.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B5970892.png)


![1-(3-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970925.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)
![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)
